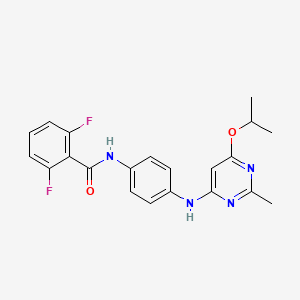

2,6-difluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Description

This compound features a 2,6-difluorobenzamide core linked via a phenyl group to a 6-isopropoxy-2-methylpyrimidin-4-yl moiety.

Properties

IUPAC Name |

2,6-difluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O2/c1-12(2)29-19-11-18(24-13(3)25-19)26-14-7-9-15(10-8-14)27-21(28)20-16(22)5-4-6-17(20)23/h4-12H,1-3H3,(H,27,28)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMNVIJHUACZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a difluorobenzamide moiety and a pyrimidine derivative. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 442.5 g/mol. The presence of fluorine atoms and the isopropoxy group is believed to enhance its stability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C22H26F2N4O |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 946202-08-0 |

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly the Leucine-Rich Repeat Kinase 2 (LRRK2) . LRRK2 plays a significant role in various cellular processes, including vesicle trafficking and autophagy. By binding to LRRK2 with high affinity, the compound may modulate these pathways, potentially leading to therapeutic effects in conditions such as Parkinson's disease .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases .

- Antiviral Properties : Some studies have indicated that similar compounds exhibit antiviral activity against various viruses, suggesting that this compound may also possess such properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

- A study on pyrazole amide derivatives highlighted their antitumor and anti-inflammatory activities, suggesting that structural modifications can enhance efficacy against specific targets such as BRAF(V600E) and EGFR .

- Another investigation into N-Heterocycles indicated promising antiviral activity, emphasizing the need for further exploration into the antiviral potential of compounds similar to this compound .

Summary of Biological Activities

Comparison with Similar Compounds

Pyrimidine-Based Inhibitors ()

- Structure: 2,6-Dichloro-N-(pyridin-4-yl)benzamide with a 6-(1-hydroxypropan-2-ylamino)-2-methylpyrimidin-4-yl group.

- Key Data:

- Comparison: Substituent Effects: The target compound replaces chlorine with fluorine on the benzamide, reducing steric bulk and enhancing electronegativity, which may improve target binding or metabolic stability. Pyrimidine Modifications: Both compounds share a 2-methylpyrimidine core, but the target’s isopropoxy group (vs.

- Structure: 2,6-Dichlorobenzamide with a 4-hydroxypiperidin-1-yl-substituted pyrimidine.

Benzamide Derivatives with Alkoxy Substituents ()

Fluorinated Benzamide Analog ()

Compound (CAS 113281-93-9) :

- Structure: 2,6-Difluorobenzamide with a 2-(2-methylphenyl)ethoxycarbamoyl linker.

- Key Data: Molecular Weight: 410.41 .

- Comparison: Linker Differences: The target compound’s pyrimidinyl-amino linker (vs. carbamoyl in ) provides hydrogen-bonding sites that could enhance target affinity. Fluorine Positioning: Both compounds share 2,6-difluorobenzamide, suggesting similar electronic effects on the aromatic ring, which may stabilize π-π interactions in target binding pockets .

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.